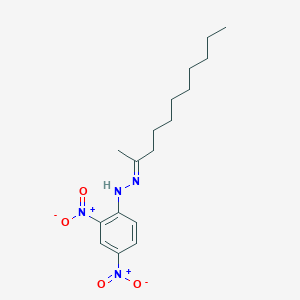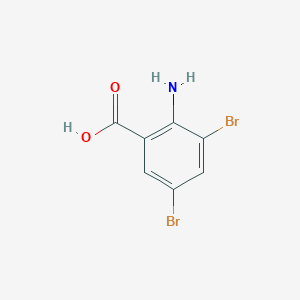
Ethyl 4-amino-3,5-dibromobenzoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from simple benzoic acid derivatives. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, starts from 4-amino-2-hydroxybenzoic acid and involves methylation, thiocyanation, ethylation, and oxidation steps to achieve the final product with a total yield of 24.5% . Similarly, other ethyl amino benzoate derivatives are synthesized through interactions with various reagents at room temperature, indicating that the synthesis of ethyl 4-amino-3,5-dibromobenzoate could potentially follow a comparable synthetic route .
Molecular Structure Analysis
The molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate (EAB), a compound structurally similar to ethyl 4-amino-3,5-dibromobenzoate, have been studied using experimental techniques and DFT quantum chemical calculations . The study includes the determination of vibrational wavenumbers, geometrical parameters, and molecular orbital contributions, providing a comprehensive understanding of the molecular structure of such compounds.
Chemical Reactions Analysis
The papers describe various reactions involving ethyl amino benzoate derivatives. For example, the synthesis of ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate and its application in the synthesis of fused pyranones and pyrimidinones demonstrates the reactivity of these compounds in forming complex heterocyclic structures . Additionally, the creation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives through interactions with arylidinemalononitrile derivatives shows the versatility of these compounds in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl amino benzoate derivatives can be inferred from spectroscopic measurements and quantum-chemical calculations. For instance, the determination of transition dipole moments for ethyl 5-(4-aminophenyl)-3-amino-2,4-dicyanobenzoate provides insights into the electronic structure and behavior of these molecules in different solvent polarities . The molecular electrostatic potential (MEP) and thermodynamic properties of ethyl 4-aminobenzoate have also been studied, which could be relevant to understanding the properties of ethyl 4-amino-3,5-dibromobenzoate .
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Applications
- Ethyl 4-amino-3,5-dibromobenzoate is used in the synthesis of ethyl 3,5-dibromobenzoate, a raw material for preparing dendritic polymers. This process involves diazotization and reductive deamination in an ethyl acetate medium. The method is notable for reducing reaction steps, shortening reaction time, and increasing yield, while also allowing for easy purification of the product (Bi Yun-mei, 2011).
Nonlinear Optical Properties
- Studies on compounds like Ethyl 5-(4-aminophenyl)-3-amino-2,4-dicyanobenzoate (related to Ethyl 4-amino-3,5-dibromobenzoate) have shown significant nonlinear optical properties. This is attributed to the presence of electronically excited states with strong intermolecular charge transfer characteristics (M. Józefowicz et al., 2009).
Antimicrobial Applications
- Derivatives of ethyl 4-amino-3,5-dibromobenzoate have been studied for their antimicrobial properties. For instance, some new Thiazolo[4,5-d] pyrimidines synthesized from it showed significant inhibitory effect against Gram-positive bacteria and yeasts (A. Balkan et al., 2001).
Environmental Impact Studies
- The environmental behavior of ethyl-4-aminobenzoate, a compound similar to Ethyl 4-amino-3,5-dibromobenzoate, has been studied, particularly its use in sunscreens and anesthetic ointments. Research indicates that its transformation products in the environment are less toxic than the parent compound (A. J. Li et al., 2017).
Pharmaceutical Research
- Ethyl 4-amino-3,5-dibromobenzoate derivatives have been explored in pharmaceutical research. For instance, Dabigatran etexilate, a derivative, has its crystal structure studied, providing insights into its potential pharmaceutical applications (Hong-qiang Liu et al., 2012).
Cancer Research
- Research on compounds derived from Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, related to Ethyl 4-amino-3,5-dibromobenzoate, has led to the discovery of new apoptosis-inducing agents for breast cancer treatment (E. Gad et al., 2020).
Safety And Hazards
Ethyl 4-amino-3,5-dibromobenzoate is classified under GHS07. The signal word for this compound is Warning . The hazard statements include H302, H312, and H332, indicating that it can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Eigenschaften
IUPAC Name |
ethyl 4-amino-3,5-dibromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWXLRODWPSPTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Br)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356991 | |
| Record name | ethyl 4-amino-3,5-dibromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-3,5-dibromobenzoate | |
CAS RN |
58922-06-8 | |
| Record name | ethyl 4-amino-3,5-dibromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Ethyl 4-amino-3,5-dibromobenzoate a useful starting material for synthesizing dendritic polymers?
A1: Ethyl 4-amino-3,5-dibromobenzoate possesses specific structural features that make it valuable for dendritic polymer synthesis. The two bromine atoms provide sites for further chemical modification, enabling the branching reactions crucial for building the dendritic structure. This allows researchers to create complex, branched polymers with controlled architecture. Additionally, the paper describes a simplified, one-step method for converting Ethyl 4-amino-3,5-dibromobenzoate to Ethyl 3,5-dibromobenzoate []. This streamlined synthesis makes Ethyl 4-amino-3,5-dibromobenzoate a practical and efficient starting point for dendritic polymer production.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Phenylbenzo[d]isoxazol-6-ol](/img/structure/B182858.png)
![5,6-dimethyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B182859.png)




![6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol](/img/structure/B182871.png)

![4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline](/img/structure/B182873.png)

